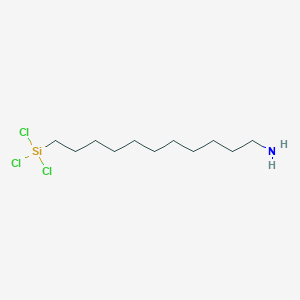
11-(Trichlorosilyl)undecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Trichlorosilyl)undecan-1-amine is a compound that features a trichlorosilyl group attached to an undecan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-(Trichlorosilyl)undecan-1-amine typically involves the reaction of undecan-1-amine with trichlorosilane (HSiCl3). This reaction is carried out under controlled conditions to ensure the proper attachment of the trichlorosilyl group to the amine. The reaction may require the use of catalysts or specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 11-(Trichlorosilyl)undecan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the silicon or nitrogen atoms.
Polymerization Reactions: The compound can be used in polymerization reactions to create polymer brushes or other polymeric materials
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups, while polymerization reactions can produce polymeric materials with unique properties .
Scientific Research Applications
11-(Trichlorosilyl)undecan-1-amine has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of polymer brushes and other advanced materials with specific surface properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 11-(Trichlorosilyl)undecan-1-amine involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and other atoms, leading to the formation of stable compounds. This interaction is often facilitated by catalysts or specific reaction conditions .
Comparison with Similar Compounds
Undecan-1-amine: A simpler compound without the trichlorosilyl group, used in various organic synthesis applications.
11-Azido-3,6,9-trioxaundecan-1-amine: A compound with similar backbone but different functional groups, used in click chemistry and polymer synthesis.
Uniqueness: 11-(Trichlorosilyl)undecan-1-amine is unique due to the presence of the trichlorosilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with other molecules .
Properties
CAS No. |
489400-42-2 |
|---|---|
Molecular Formula |
C11H24Cl3NSi |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
11-trichlorosilylundecan-1-amine |
InChI |
InChI=1S/C11H24Cl3NSi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11,15H2 |
InChI Key |
ZUXVZFQYRHJXSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















